molecular formula C19H24N4O B2771714 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1234987-16-6

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2771714
CAS No.: 1234987-16-6
M. Wt: 324.428
InChI Key: OVUUIJZIJSWSDS-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a piperidine ring, and a tolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves the reaction of 1-(pyridin-2-yl)piperidine-4-carboxylic acid with o-tolyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine and tolyl groups.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
  • 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(p-tolyl)urea
  • 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(phenyl)urea

Uniqueness

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the pyridine and piperidine rings also adds to its versatility, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-15-6-2-3-7-17(15)22-19(24)21-14-16-9-12-23(13-10-16)18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUUIJZIJSWSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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